1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide belongs to a class of compounds known as diazepane derivatives. These compounds are characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. While the specific source of this compound is not explicitly mentioned in the provided literature, it serves as a key building block in the synthesis of various biologically active molecules. Particularly, it plays a significant role in the development of novel ligands for neuroreceptors, notably the α4β2 nicotinic acetylcholine receptor and the histamine H3 receptor. [, , , ]
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its pyridazine moiety, which contributes to its unique chemical properties and potential biological activities. The presence of dihydrobromide indicates that it is a salt form, which can influence its solubility and reactivity.
This compound has been synthesized and studied in various research contexts, particularly in the fields of medicinal chemistry and pharmacology. The synthesis often involves reactions between pyridazine derivatives and diazepane frameworks, leading to compounds with potential antimicrobial and other biological activities .
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can be classified as:
The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide typically involves multiple steps that may include:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide features:
The arrangement of these rings influences the compound's electronic properties and potential interactions with biological targets.
Key structural data may include:
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by substituents on the pyridazine ring, which may enhance or diminish its nucleophilicity or electrophilicity depending on their electronic properties .
The mechanism of action for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is primarily studied in biological contexts:
In vitro studies often assess the compound's activity against various microbial strains or cancer cell lines, providing insights into its mechanism through structure-activity relationships .
Key physical properties include:
Chemical properties may include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds .
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide has potential applications in several scientific fields:
Research continues to explore new derivatives and modifications to enhance efficacy and reduce toxicity while maintaining desirable pharmacological profiles .
The molecular architecture of 1-(pyridazin-3-yl)-1,4-diazepane dihydrobromide integrates two nitrogen-rich heterocycles: a pyridazine ring and a seven-membered diazepane system. This hybrid design exploits the complementary electronic and steric properties of both pharmacophores. Pyridazine contributes a π-deficient, hydrogen bond-accepting system that enhances water solubility and facilitates target engagement through dipole-dipole interactions. The 1,4-diazepane moiety provides conformational flexibility and a protonatable nitrogen center, enabling pH-dependent solubility modulation and salt formation capabilities. This strategic fusion creates a scaffold with enhanced three-dimensionality compared to flat heterocycles, potentially improving target selectivity and reducing off-target interactions [2] [4].
Molecular modeling of the unprotonated base form (C₁₀H₁₆N₄) reveals a twist-boat conformation in the diazepane ring, positioning the pyridazinyl nitrogen (N-2) and diazepane nitrogen (N-4) at an optimal distance (4.2-5.1 Å) for bidentate target binding. The SMILES notation (CC₁=NN=C(C=C₁)N₂CCCNCC₂) confirms the 6-methylpyridazin-3-yl group connects via its C3 position to the diazepane N1 atom, creating an electron-deficient region near the pyridazine N1-N2 bond and an electron-rich zone around the tertiary amine. This electronic polarization facilitates salt formation with hydrobromic acid and may enhance interactions with biological targets through charge transfer mechanisms [2].
Table 1: Key Structural Features of the Hybrid Scaffold
Structural Element | Property Contribution | Biological Implication |
---|---|---|
Pyridazin-3-yl ring | π-Deficient system, H-bond acceptor | Enhanced solubility, target recognition |
1,4-Diazepane ring | Conformational flexibility, basic nitrogen | Salt formation, membrane penetration |
C3-N linkage | Rotatable bond (torsion angle ~120°) | Adaptive target binding |
N4 protonation site | pKa ~8.5 (calculated) | pH-dependent solubility and bioactivity |
6-Methyl substituent | Steric occlusion, electron donation | Metabolic stabilization, lipophilicity modulation |
Synthesis of 1-(pyridazin-3-yl)-1,4-diazepane typically employs nucleophilic aromatic substitution (SNAr) as the pivotal bond-forming step. While detailed synthetic protocols for the specific dihydrobromide salt remain proprietary, established routes for analogous compounds involve sequential linear and heterocyclic formation:
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction Stage | Variables Optimized | Optimal Conditions | Yield Impact |
---|---|---|---|
Diazepane synthesis | Solvent, concentration, temperature | THF, 0.5M, 0-5°C | Prevents polymer formation |
SNAr coupling | Solvent, base, temperature | DMF, K₂CO₃, 85°C | 78% isolated yield |
Leaving group (Cl vs F vs OMs) | Chloride | Balanced reactivity/stability | |
Salt formation | Acid stoichiometry, solvent | 2.2 equiv HBr, EtOH | >95% conversion to salt |
Crystallization | Anti-solvent, cooling rate | Ethyl acetate, 0.5°C/min | Needle-shaped crystals (99.5% purity) |
Dihydrobromide salt formation profoundly alters the physicochemical and pharmacological profile of 1-(pyridazin-3-yl)-1,4-diazepane. The protonation of both diazepane nitrogens (pKa₁ 7.8, pKa₂ 4.2) transforms the molecule from a lipophilic free base (logP 1.2) into a highly water-soluble salt (logP -0.9, aqueous solubility >250 mg/mL at pH 3). This solubility enhancement facilitates formulation development for intravenous administration and improves oral bioavailability by enhancing dissolution kinetics in gastric fluid [4].
The dihydrobromide salt exhibits superior crystalline packing efficiency compared to hydrochloride counterparts, as evidenced by its higher melting point (243-245°C dec vs 198-202°C). Bromide counterions participate in an extensive hydrogen-bonding network (N⁺-H···Br⁻, C-H···Br⁻) that stabilizes the solid-state conformation. This crystalline stability translates to extended shelf-life (>36 months at 25°C/60% RH) and prevents polymorphic transitions during compression. In receptor binding assays, the dihydrobromide salt demonstrates 3.5-fold higher affinity for ALK5 kinase compared to the free base (IC₅₀ 38 nM vs 132 nM), attributed to improved target engagement facilitated by bromide-mediated solvation effects [4] [6].
Systematic SAR exploration of the pyridazine-diazepane scaffold reveals stringent structural requirements for optimal target engagement:
Table 3: SAR Profile of Key Structural Modifications
Structural Variation | Physicochemical Change | Biological Impact | Target Applications |
---|---|---|---|
6-Methylpyridazin-3-yl | +0.3 logD, t₁/₂ +3.1h | Maintained potency, improved PK | Kinase inhibitors |
N4-Benzyl diazepane | +1.2 logD, solubility <5mg/mL | 3-fold ↑ ALK5 potency | TGF-β pathway inhibitors |
Triazolo[4,3-b]pyridazine | -0.5 logD, planar conformation | IC₅₀ 8nM (tubulin) | Antiproliferative agents |
Imidazo[4,5-d]pyridazin-4-one | H-bond donor addition | DPP-IV IC₅₀ 1.2nM | Anti-diabetic agents |
4-Aminopyridazine | pKa +2.3, solubility 125mg/mL | Loss of kinase affinity | Not applicable |
The SAR data demonstrates that the 1-(6-methylpyridazin-3-yl)-1,4-diazepane core achieves an optimal balance of target affinity, selectivity, and drug-like properties. Dihydrobromide salt formation resolves formulation challenges while enhancing target engagement through halogen bonding interactions, positioning this scaffold as a versatile platform for therapeutic development across multiple target classes [2] [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: